4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine 4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8714524
InChI: InChI=1S/C23H20F2N4S/c24-18-5-1-16(2-6-18)13-28-9-11-29(12-10-28)22-21-20(14-30-23(21)27-15-26-22)17-3-7-19(25)8-4-17/h1-8,14-15H,9-13H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Molecular Formula: C23H20F2N4S
Molecular Weight: 422.5 g/mol

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC8714524

Molecular Formula: C23H20F2N4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-Fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C23H20F2N4S
Molecular Weight 422.5 g/mol
IUPAC Name 5-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C23H20F2N4S/c24-18-5-1-16(2-6-18)13-28-9-11-29(12-10-28)22-21-20(14-30-23(21)27-15-26-22)17-3-7-19(25)8-4-17/h1-8,14-15H,9-13H2
Standard InChI Key PWWQYZCGQUTHIW-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-[4-(4-fluorobenzyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, reflects its intricate architecture:

  • Thieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a thiophene ring (positions 2,3) and pyrimidine (positions 4,5) .

  • 4-(4-Fluorobenzyl)piperazine substituent: A piperazine ring at position 4 of the pyrimidine, modified with a 4-fluorobenzyl group.

  • 5-(4-Fluorophenyl) group: A para-fluorophenyl moiety at position 5 of the thiophene ring.

Crystallographic studies of analogous thienopyrimidines, such as those in pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, reveal planar fused-ring systems with bond lengths of ~1.38 Å for C–N in pyrimidine and ~1.74 Å for C–S in thiophene . The fluorine atoms likely enhance metabolic stability and modulate electronic properties via electron-withdrawing effects .

Synthesis and Manufacturing

While no direct synthesis route for this compound is documented, retro-synthetic analysis suggests pathways analogous to those for V013-6840 (7-ethyl-4-[4-(4-fluorophenyl)piperazino]-2-isobutyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine) :

Key Steps (Hypothetical Pathway):

  • Thienopyrimidine Core Formation:

    • Condensation of 2-aminothiophene-3-carboxylate with urea or guanidine under acidic conditions to yield thieno[2,3-d]pyrimidin-4(3H)-one .

  • Chlorination:

    • Treatment with POCl₃ or PCl₅ to generate 4-chlorothieno[2,3-d]pyrimidine.

  • Piperazine Substitution:

    • Nucleophilic aromatic substitution (SNAr) with 1-(4-fluorobenzyl)piperazine in refluxing acetonitrile .

  • Suzuki Coupling for 5-Aryl Group:

    • Palladium-catalyzed cross-coupling of a 5-bromo intermediate with 4-fluorophenylboronic acid.

Representative Reaction Scheme:

Thieno[2,3-d]pyrimidin-4-onePOCl34-Chlorothieno[2,3-d]pyrimidine1-(4-Fluorobenzyl)piperazineIntermediateSuzuki CouplingTarget Compound\text{Thieno[2,3-d]pyrimidin-4-one} \xrightarrow{\text{POCl}_3} \text{4-Chlorothieno[2,3-d]pyrimidine} \xrightarrow{\text{1-(4-Fluorobenzyl)piperazine}} \text{Intermediate} \xrightarrow{\text{Suzuki Coupling}} \text{Target Compound}

Physicochemical Properties

Data extrapolated from structurally related compounds (e.g., V013-6840 ) suggest the following properties:

PropertyValue/Description
Molecular FormulaC₂₃H₂₀F₂N₄S
Molecular Weight438.49 g/mol
logP (Partition Coefficient)~5.8 (predicted via ChemDraw)
Water SolubilityLow (LogSw ≈ -5.5)
Hydrogen Bond Acceptors4
Rotatable Bonds5

The high logP indicates lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. The fluorinated aromatic systems may enhance metabolic stability by resisting oxidative degradation .

Biological Activity and Mechanism

Though direct pharmacological data for this compound are unavailable, structurally similar thienopyrimidines exhibit:

  • Kinase Inhibition: Pyrido[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values < 100 nM .

  • Anticancer Activity: Analogues like V013-6840 are screened in oncology libraries for cyclin-dependent kinase (CDK) inhibition .

  • Antimicrobial Effects: Triazolopyrimidines show activity against Staphylococcus aureus (MIC = 8 μg/mL).

The piperazine moiety may enhance target binding via hydrogen bonding and cation-π interactions, while the 4-fluorophenyl groups optimize steric and electronic complementarity .

Analytical Characterization

Hypothetical characterization data, based on analogous compounds :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.10 (m, 8H, aromatic-H), 3.85 (s, 2H, CH₂), 2.75–2.50 (m, 8H, piperazine-H).

  • HRMS (ESI+): m/z 439.1445 [M+H]⁺ (calc. 439.1441).

  • X-ray Diffraction: Monoclinic crystal system with P2₁/c space group, analogous to triazolopyrimidine derivatives .

Applications in Drug Discovery

This compound’s dual fluorination and heterocyclic architecture make it a candidate for:

  • Oncology: As a kinase inhibitor (e.g., targeting EGFR or VEGFR).

  • CNS Disorders: Piperazine derivatives often exhibit neuropsychiatric activity (e.g., antipsychotics).

  • Antimicrobials: Thienopyrimidines with fluorophenyl groups may disrupt bacterial folate synthesis .

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Improving yield in the Suzuki coupling step.

  • Target Identification: High-throughput screening against kinase panels.

  • ADMET Profiling: Assessing metabolic stability in microsomal assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator